molecular formula C20H16 B089359 5,11-Dimethylchrysene CAS No. 14207-78-4

5,11-Dimethylchrysene

Cat. No. B089359
CAS RN: 14207-78-4
M. Wt: 256.3 g/mol
InChI Key: XNZPTUHWIUJQKB-UHFFFAOYSA-N
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Description

5,11-Dimethylchrysene is an organic compound with the chemical formula C20H16. It is a polycyclic aromatic hydrocarbon (PAH) and is classified as a carcinogen by the International Agency for Research on Cancer (IARC). This compound is widely used in scientific research, particularly in the field of environmental toxicology.

Mechanism Of Action

The mechanism of action of 5,11-Dimethylchrysene is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) that can cause damage to cellular structures such as DNA and proteins. This damage can lead to mutations and other cellular abnormalities that can contribute to the development of cancer.

Biochemical And Physiological Effects

Studies have shown that exposure to 5,11-Dimethylchrysene can cause a range of biochemical and physiological effects in living organisms. These effects include oxidative stress, inflammation, and DNA damage. In animal studies, exposure to this compound has been shown to cause tumors in various organs including the liver, lung, and skin.

Advantages And Limitations For Lab Experiments

One advantage of using 5,11-Dimethylchrysene in lab experiments is that it is a representative compound of the 5,11-Dimethylchrysene family that is commonly found in the environment. This makes it a useful tool for studying the effects of 5,11-Dimethylchrysenes on living organisms. However, one limitation is that it is a carcinogen and therefore requires careful handling and disposal to avoid exposure to researchers.

Future Directions

There are many future directions for research on 5,11-Dimethylchrysene and other 5,11-Dimethylchrysenes. One area of interest is the development of new methods for detecting and measuring 5,11-Dimethylchrysenes in the environment. Another area of research is the development of new treatments for 5,11-Dimethylchrysene-related diseases such as cancer. Additionally, further studies are needed to fully understand the mechanisms of 5,11-Dimethylchrysene toxicity and to identify ways to prevent or mitigate the harmful effects of these compounds on living organisms.

Synthesis Methods

The synthesis of 5,11-Dimethylchrysene involves the reaction of 1,2,3-trimethylbenzene with maleic anhydride in the presence of a catalyst such as aluminum chloride or boron trifluoride. The resulting product is then further processed to obtain the pure form of 5,11-Dimethylchrysene.

Scientific Research Applications

5,11-Dimethylchrysene is commonly used in scientific research to study the effects of 5,11-Dimethylchrysenes on living organisms. It is particularly useful in environmental toxicology studies as it is a representative compound of the 5,11-Dimethylchrysene family that is commonly found in the environment. Scientists use this compound to investigate the mechanisms of 5,11-Dimethylchrysene toxicity and to develop methods for detecting and measuring 5,11-Dimethylchrysenes in the environment.

properties

CAS RN

14207-78-4

Product Name

5,11-Dimethylchrysene

Molecular Formula

C20H16

Molecular Weight

256.3 g/mol

IUPAC Name

5,11-dimethylchrysene

InChI

InChI=1S/C20H16/c1-13-11-15-7-3-6-10-18(15)20-14(2)12-16-8-4-5-9-17(16)19(13)20/h3-12H,1-2H3

InChI Key

XNZPTUHWIUJQKB-UHFFFAOYSA-N

SMILES

CC1=CC2=CC=CC=C2C3=C1C4=CC=CC=C4C=C3C

Canonical SMILES

CC1=CC2=CC=CC=C2C3=C1C4=CC=CC=C4C=C3C

Other CAS RN

14207-78-4

synonyms

5,11-dimethylchrysene

Origin of Product

United States

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